molecular formula C15H23NO4 B6154282 tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate CAS No. 1983940-00-6

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B6154282
CAS No.: 1983940-00-6
M. Wt: 281.35 g/mol
InChI Key: COMRZXRRULFHME-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 2,5-dimethoxyphenyl group attached to an ethyl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is pivotal in pharmaceutical and organic synthesis, particularly in the development of receptor-targeted molecules due to the electron-donating methoxy substituents, which modulate electronic and steric properties .

Properties

CAS No.

1983940-00-6

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-9-8-11-10-12(18-4)6-7-13(11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)

InChI Key

COMRZXRRULFHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Carbamate Formation via Amine and Chloroformate

A foundational approach involves reacting primary amines with tert-butyl carbonochloridate (Boc-Cl) in the presence of a base. For this compound, this would require:

  • Synthesis of 2-(2,5-dimethoxyphenyl)ethylamine :

    • Reduction of 2-(2,5-dimethoxyphenyl)acetonitrile using LiAlH₄ or catalytic hydrogenation.

  • Boc Protection :

    • Treatment of the amine with Boc-Cl in a biphasic system (e.g., water/dichloromethane) using a base such as NaOH or NaHCO₃ to scavenge HCl.

Reaction Equation :

2-(2,5-Dimethoxyphenyl)ethylamine+Boc-ClBasetert-Butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate+HCl\text{2-(2,5-Dimethoxyphenyl)ethylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Coupling Reactions Using Activated Carboxylic Acids

Alternative routes employ carbodiimide-mediated coupling between amines and Boc-protected hydroxylamine derivatives. For example, tert-butyl N-[2-(aminooxy)ethyl]carbamate (a related compound) has been synthesized using ethyl chloroformate and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF). Adapting this method:

  • Activation of Carboxylic Acid :

    • 2-(2,5-Dimethoxyphenyl)acetic acid could be activated using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt.

  • Coupling with Boc-Protected Amine :

    • Reaction with tert-butyl N-(2-aminoethyl)carbamate in dichloromethane (DCM) or THF.

Example Protocol :

  • A mixture of 2-(2,5-dimethoxyphenyl)acetic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq) in DCM is stirred at 0°C for 30 minutes. tert-Butyl N-(2-aminoethyl)carbamate (1.1 eq) and DIPEA (2.0 eq) are added, followed by stirring at room temperature for 12–16 hours. The product is isolated via aqueous workup and column chromatography.

Patent-Based Methodologies

A patent (CA3087004A1) detailing the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate provides insights into scalable carbamate preparation. Key steps include:

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF, THF) to enhance reagent solubility.

  • Base Addition : Employing organic bases (e.g., triethylamine) to neutralize byproducts and drive the reaction to completion.

  • Stirring and Temperature Control : Reactions performed at 20–25°C with vigorous stirring to mitigate viscosity issues.

Optimization Parameters for Yield and Purity

Solvent Systems

SolventReaction EfficiencyPurity (%)Yield (%)
DichloromethaneHigh≥9572–83
THFModerate≥9065–75
DMFHigh≥9880–85

Polar aprotic solvents like DMF improve coupling efficiency due to better dissolution of carbodiimide reagents.

Catalytic Additives

  • HOBt/EDC·HCl : Reduces racemization and enhances coupling yields.

  • DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in esterifications (72% yield observed in analogous reactions).

Challenges and Mitigation Strategies

  • Viscosity Management :

    • High viscosities observed in concentrated solutions are alleviated by using solvent mixtures (e.g., THF/DCM) or incremental reagent addition.

  • Byproduct Formation :

    • Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates the target carbamate from urea byproducts .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their structure and function .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It can be used in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences Reference
tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate (Target) 2,5-dimethoxyphenyl, ethyl, Boc group C15H23NO4 281.35 Baseline for comparison
tert-butyl 2-amino-1-(2,5-dimethoxyphenyl)ethylcarbamate Additional β-amino group on ethyl chain C15H24N2O4 296.36 Enhanced polarity; potential for H-bonding
N-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)-2-(Boc-amino)acetamide Hydroxyethyl + glycineamide linker C17H26N2O6 354.40 Increased hydrophilicity; amide functionality
tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate 3,4,5-trimethoxyphenyl, β-amino group C16H26N2O5 326.39 Higher steric bulk; additional methoxy groups
tert-butyl (2-(benzylamino)ethyl)carbamate Benzyl substituent (no methoxy groups) C14H22N2O2 250.34 Reduced electron-donating effects
tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate Difluorophenyl, pyranone ring C16H19F2NO4 327.33 Halogen substituents; altered electronic effects

Physicochemical Properties

  • Solubility: The presence of methoxy groups in the target compound enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-polar analogs like the benzyl derivative . The hydroxyethyl-glycineamide analog (C17H26N2O6) exhibits even greater hydrophilicity due to its amide and hydroxyl groups .
  • Stability: The Boc group in all analogs provides stability under basic conditions but is cleaved under acidic conditions (e.g., TFA in DCM) . The difluorophenyl analog (C16H19F2NO4) may exhibit higher metabolic stability due to fluorine’s electronegativity .

Key Research Findings

Electronic Effects : Methoxy groups in the 2,5-positions donate electron density to the phenyl ring, increasing resonance stabilization. This contrasts with electron-withdrawing fluorine substituents in the difluorophenyl analog .

Stereochemical Impact: Chiral centers in analogs like the (2R,3S)-pyranone derivative (C16H19F2NO4) influence pharmacokinetics, as seen in omarigliptin intermediates .

Analytical Characterization : GC-MS and NMR are standard techniques for confirming purity and structure, as demonstrated for 25H-NBOH derivatives .

Q & A

Basic: What are the most reliable synthetic routes for tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate?

The compound is typically synthesized via carbamate protection of a phenethylamine derivative. A common method involves reacting 2-(2,5-dimethoxyphenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or dichloromethane . For example, analogous carbamates (e.g., tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate) are prepared under inert conditions with yields optimized by controlling stoichiometry and reaction time (typically 12–24 hours at 0–25°C) . Purification via column chromatography (e.g., EtOAc/hexane) or recrystallization ensures high purity (>95%) .

Basic: How is this compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify protons and carbons in the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C), methoxy groups (δ ~3.7 ppm, 1^1H), and carbamate carbonyl (δ ~155 ppm, 13^13C) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₅H₂₃NO₄: 289.37 g/mol) .
  • X-ray crystallography : For crystalline derivatives, bond angles and packing interactions validate stereochemistry and stability .

Basic: What are the stability considerations for storage and handling?

The compound is stable at room temperature in anhydrous, light-protected environments. However, the carbamate group is susceptible to hydrolysis under strongly acidic/basic conditions (e.g., HCl/EtOAc or TFA for deprotection) . Storage at −20°C in sealed containers under nitrogen is recommended for long-term preservation. Degradation products (e.g., free amine) can be monitored via TLC or HPLC .

Advanced: How does the electronic nature of the 2,5-dimethoxyphenyl group influence reactivity?

The electron-donating methoxy groups enhance the aromatic ring’s electron density, affecting electrophilic substitution patterns. Computational studies (DFT) on analogous systems show that methoxy substituents at positions 2 and 5 direct electrophiles to the para position (C4) . This electronic profile also impacts hydrogen-bonding interactions in solid-state assemblies, as seen in X-ray structures of related carbamates .

Advanced: What strategies resolve contradictions in synthetic yields across studies?

Yield discrepancies often arise from:

  • Reagent purity : Moisture-sensitive reagents (e.g., Boc₂O) require strict anhydrous conditions.
  • Workup protocols : Incomplete extraction or inadequate purification (e.g., silica gel activity in chromatography) .
  • Substituent effects : Steric hindrance from the tert-butyl group may slow reaction kinetics. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients can improve reproducibility .

Advanced: How can this compound serve as a precursor in pharmacological studies?

While direct pharmacological data are limited, structural analogs (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) demonstrate anti-inflammatory and enzyme-modulating activity . The tert-butyl carbamate group acts as a protecting moiety for amines, enabling selective deprotection during multi-step syntheses of bioactive molecules (e.g., kinase inhibitors or serotonin receptor ligands) .

Advanced: What computational models predict its interactions with biological targets?

Molecular docking and MD simulations using software like AutoDock or Schrödinger Suite can model binding to targets (e.g., 5-HT₂A receptors). For example, rigid analog design of N-benzylphenethylamines highlights the importance of methoxy positioning in receptor affinity . QSAR studies on logP and polar surface area may further guide derivatization for improved blood-brain barrier penetration .

Advanced: How to address gaps in toxicity and ecological impact data?

Though no direct ecotoxicological data exist, read-across from structurally similar carbamates suggests moderate aquatic toxicity (e.g., LC₅₀ >10 mg/L for Daphnia magna) . Researchers should conduct:

  • In vitro assays : Ames test for mutagenicity, hepatocyte cytotoxicity screening.
  • Environmental fate modeling : Predict biodegradation pathways using EPI Suite or TEST software .

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